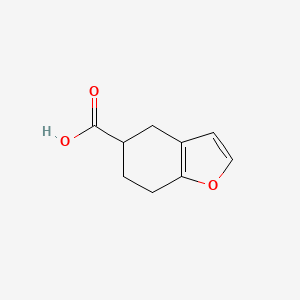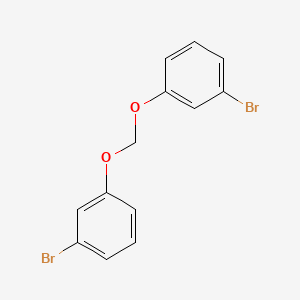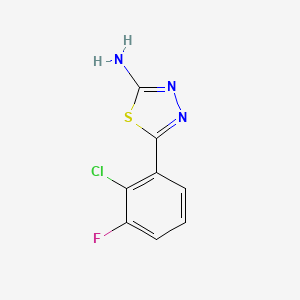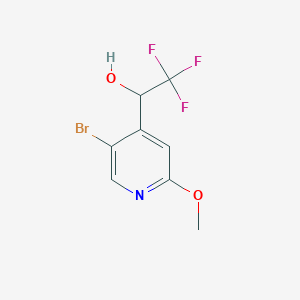![molecular formula C19H13F3O2 B13697264 2-Methyl-3-[4-(trifluoromethyl)benzyl]-1,4-naphthoquinone](/img/structure/B13697264.png)
2-Methyl-3-[4-(trifluoromethyl)benzyl]-1,4-naphthoquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-[4-(trifluoromethyl)benzyl]-1,4-naphthoquinone is an organic compound with the molecular formula C19H13F3O2. It is a derivative of naphthoquinone, characterized by the presence of a trifluoromethyl group attached to a benzyl moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-[4-(trifluoromethyl)benzyl]-1,4-naphthoquinone typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation, nitration, and reduction reactions . The choice of reagents and conditions can vary depending on the desired yield and purity of the final product.
化学反応の分析
Types of Reactions: 2-Methyl-3-[4-(trifluoromethyl)benzyl]-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydroquinone derivatives .
科学的研究の応用
2-Methyl-3-[4-(trifluoromethyl)benzyl]-1,4-naphthoquinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of 2-Methyl-3-[4-(trifluoromethyl)benzyl]-1,4-naphthoquinone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Fluoxetine: N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine, used as an antidepressant.
Pexidartinib: Contains a trifluoromethyl group and is used in cancer treatment.
Uniqueness: 2-Methyl-3-[4-(trifluoromethyl)benzyl]-1,4-naphthoquinone is unique due to its naphthoquinone core, which imparts distinct redox properties. The trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound for various applications .
特性
分子式 |
C19H13F3O2 |
|---|---|
分子量 |
330.3 g/mol |
IUPAC名 |
2-methyl-3-[[4-(trifluoromethyl)phenyl]methyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C19H13F3O2/c1-11-16(10-12-6-8-13(9-7-12)19(20,21)22)18(24)15-5-3-2-4-14(15)17(11)23/h2-9H,10H2,1H3 |
InChIキー |
HJCCZYJOEFZEHY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-[[1-(3-Bromophenyl)-1H-tetrazol-5-yl]methyl]isoindoline-1,3-dione](/img/structure/B13697205.png)



![cis-N-Boc-4-[[(2,2-difluoroethyl)(methyl)amino]methyl]cyclohexanamine](/img/structure/B13697222.png)
![4-Boc-7-bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13697232.png)
![(1R,4S)-2-[(S)-1-Phenylethyl]-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B13697247.png)
![(3R,5R)-1-Boc-3-[(tert-butyldimethylsilyl)oxy]-5-hydroxypiperidine](/img/structure/B13697248.png)

